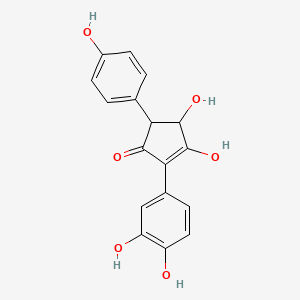
Methallylnickel chloride dimer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methallylnickel chloride dimer is a unique chemical compound with the empirical formula C8H14Cl2Ni2 . It is often used as a catalyst in various chemical reactions .
Synthesis Analysis
The synthesis of Methallylnickel chloride dimer involves combining it with other compounds in the presence of a solvent such as tetrahydrofuran (THF) . The lability of certain ligands allows a wide variety of them to be used, including mono- and bidentate phosphines, diimines, and N-heterocyclic carbenes .Molecular Structure Analysis
The molecular structure of Methallylnickel chloride dimer is represented by the SMILES stringCC(=C)C[Ni]Cl.CC(=C)C[Ni]Cl . The InChI key for this compound is IRANYUJDLSDOAV-UHFFFAOYSA-L . Chemical Reactions Analysis
Methallylnickel chloride dimer is known to be an effective precatalyst in a variety of nickel-catalyzed transformations . It can activate by either a Ni−B or Ni Ni transmetalation event, depending on the reaction conditions .Physical And Chemical Properties Analysis
Methallylnickel chloride dimer has a molecular weight of 298.49 . It is a catalyst with a nickel core .Applications De Recherche Scientifique
Synthesis and Reactivity : Methallylnickel chloride dimer is used in synthesizing various nickel complexes, which exhibit diverse reactivity, particularly towards ethylene and other ligands. These complexes are characterized using NMR, IR, and mass spectrometry techniques, and their crystal structures are often determined (Trofymchuk et al., 2013).
Coordination Chemistry : Studies in coordination chemistry reveal how Methallylnickel chloride dimer reacts with other compounds, including palladium complexes. The research also touches on the movement and isomerization of the π-methallyl group in these reactions (Leeuwen et al., 1969).
Catalytic Applications : The compound finds use in catalytic processes, such as the Grignard Nozaki-Hiyama methallylation, highlighting its role in organic synthesis and potential applications in industrial chemistry (Hassan et al., 2011).
Chemical Kinetics and Mechanisms : Research on the kinetics of free radical interactions involving Methallylnickel chloride dimer provides insights into the mechanisms of chemical reactions and catalysis (Énglin et al., 1973).
Structural Analysis : Studies on the crystal and molecular structure of bis-methallylnickel, a related compound, contribute to the understanding of its bonding and geometry, which is critical in the design of new materials and catalysts (Uttech & Dietrich, 1965).
Polymerization and Ethylene Oligomerization : The compound is used in synthesizing cationic Methallylnickel and (Meth)allylpalladium complexes that have applications in the oligomerization of ethylene, an important process in polymer science (Heinicke et al., 2005).
Gene Expression Control : In a broader context, Methallylnickel chloride dimer and related compounds contribute to the field of biotechnology, particularly in the control of gene expression using small molecules (Pollock & Clackson, 2002).
Safety and Hazards
Mécanisme D'action
Target of Action
Methallylnickel chloride dimer is primarily used as a catalyst in various chemical reactions . The primary targets of this compound are the reactants in these reactions, where it facilitates the transformation of these reactants into the desired products.
Mode of Action
As a catalyst, methallylnickel chloride dimer interacts with its targets by lowering the activation energy of the reaction, thereby speeding up the reaction rate . It does this without being consumed in the reaction, meaning it can be used repeatedly. The exact mode of action can vary depending on the specific reaction it is catalyzing.
Biochemical Pathways
While the specific biochemical pathways affected by methallylnickel chloride dimer can vary depending on the reaction, it generally operates in reactions involving the formation or breaking of chemical bonds . By acting as a catalyst, it can influence these pathways by making certain reactions more favorable and efficient.
Result of Action
The primary result of methallylnickel chloride dimer’s action is the facilitation of chemical reactions. By acting as a catalyst, it allows these reactions to proceed more efficiently and at a faster rate than they would without its presence .
Action Environment
The action of methallylnickel chloride dimer can be influenced by various environmental factors. For example, it is known to be air sensitive and moisture sensitive, and it is typically stored in a cold environment . These factors can influence its stability and efficacy as a catalyst.
Propriétés
IUPAC Name |
chloronickel;2-methanidylprop-1-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H7.2ClH.2Ni/c2*1-4(2)3;;;;/h2*1-2H2,3H3;2*1H;;/q2*-1;;;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFZHGSCUNHUFV-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)[CH2-].CC(=C)[CH2-].Cl[Ni].Cl[Ni] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2Ni2-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601047762 |
Source


|
| Record name | Methallylnickel chloride dimer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601047762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methallylnickel chloride dimer | |
CAS RN |
12145-60-7 |
Source


|
| Record name | Methallylnickel chloride dimer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601047762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the role of Methallylnickel chloride dimer in the synthesis of N-Arylcyano-β-diketiminate Methallyl Nickel Complexes?
A1: Methallylnickel chloride dimer serves as the source of the methallyl nickel moiety in the synthesis of the N-Arylcyano-β-diketiminate Methallyl Nickel Complexes []. The reaction involves the deprotonated N-Arylcyano-β-diketiminate ligands reacting with the dimer, replacing the chloride ligands and forming the desired complexes []. Reference:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


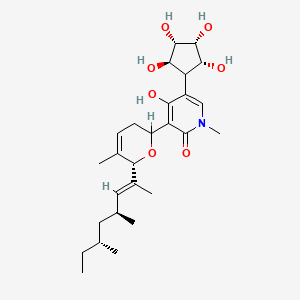
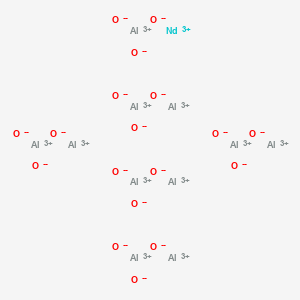
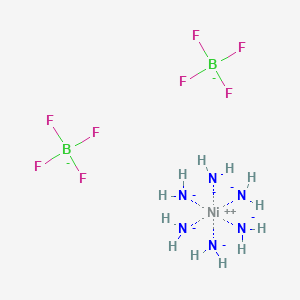
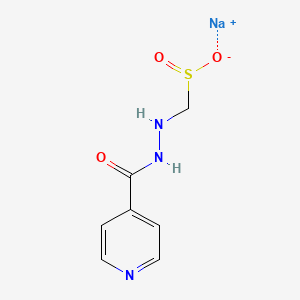

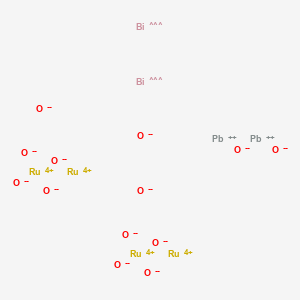
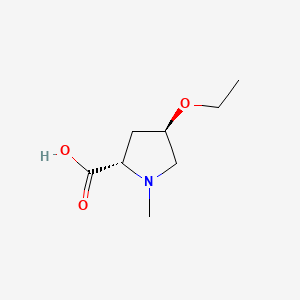
![(5Z)-3-methyl-5-[[(1R,4S,7R)-4,8,8-trimethyl-9-tricyclo[5.2.2.01,5]undec-5-enyl]methylidene]furan-2-one](/img/structure/B576838.png)

